molecular formula C14H14FNO2 B7715854 N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide

N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide

Cat. No. B7715854
M. Wt: 247.26 g/mol
InChI Key: MTYZPPOKMNTXJV-UHFFFAOYSA-N
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Description

N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide, also known as FENFURO, is a novel molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FENFURO is a natural, non-toxic, and safe molecule that has been shown to possess significant antioxidant and anti-inflammatory properties.

Mechanism of Action

N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide exerts its therapeutic effects through multiple mechanisms. It has been shown to activate the AMPK pathway, which is involved in the regulation of glucose and lipid metabolism. N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. In addition, N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide has been shown to modulate the expression of various genes involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide has been shown to possess significant biochemical and physiological effects. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and improve cognitive function. N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide has also been shown to have a protective effect on the liver, kidney, and heart.

Advantages and Limitations for Lab Experiments

N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide has several advantages as a molecule for lab experiments. It is a natural, non-toxic, and safe molecule that can be easily synthesized. N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide also possesses significant therapeutic potential, which makes it an attractive candidate for further research. However, the synthesis process of N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide is complex and requires expertise in organic chemistry. In addition, further research is needed to fully understand the mechanism of action of N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide and its potential side effects.

Future Directions

There are several future directions for research on N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide. One potential direction is to further investigate its therapeutic potential for the treatment of diabetes, cancer, and Alzheimer's disease. Another potential direction is to investigate its potential as a neuroprotective agent for the treatment of neurological disorders. Further research is also needed to fully understand the mechanism of action of N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide and its potential side effects.
Conclusion
In conclusion, N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide is a novel molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It possesses significant antioxidant and anti-inflammatory properties and has been shown to improve glucose and lipid metabolism, reduce inflammation, and improve cognitive function. N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide has several advantages as a molecule for lab experiments, but further research is needed to fully understand its mechanism of action and potential side effects. There are several future directions for research on N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide, which makes it an attractive candidate for further investigation.

Synthesis Methods

N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide is synthesized from betulinic acid, which is extracted from the bark of the white birch tree. The betulinic acid is then converted into 2,3-oxidosqualene, which is further converted into N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide through a series of chemical reactions. The synthesis process of N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess significant antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases such as diabetes, cancer, and Alzheimer's disease. N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide has also been shown to have neuroprotective properties, which makes it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-9(11-3-5-12(15)6-4-11)16-14(17)13-7-8-18-10(13)2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYZPPOKMNTXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC(C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide

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